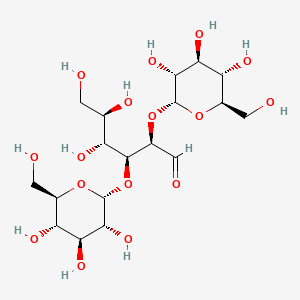

O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is a trisaccharide composed of three glucose units linked by glycosidic bonds. It is a naturally occurring carbohydrate found in various plants and is commonly known as a type of oligosaccharide. This compound plays a significant role in various biological processes and has applications in food, pharmaceutical, and biochemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds between glucose units. Chemical synthesis involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired trisaccharide through fermentation. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain the pure compound.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, breaking down into glucose units.

Oxidation: This compound can be oxidized to form gluconic acid derivatives.

Reduction: Reduction reactions can convert the aldehyde groups in the glucose units to alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed:

Hydrolysis: Glucose.

Oxidation: Gluconic acid derivatives.

Reduction: Reduced sugar alcohols.

Aplicaciones Científicas De Investigación

Applications in Food Science

1. Sweetness Enhancer

- O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is utilized as a sweetness enhancer in various food products. Its sweetness profile is similar to that of sucrose but with a lower caloric content, making it an attractive alternative for sugar reduction strategies in food formulation.

2. Prebiotic Properties

- Research indicates that this compound exhibits prebiotic effects, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This can enhance gut health and improve digestion .

| Food Application | Function | Reference |

|---|---|---|

| Beverages | Sweetness enhancer | |

| Dairy Products | Prebiotic agent | |

| Confectionery | Sugar substitute |

Applications in Pharmaceuticals

1. Drug Delivery Systems

- This compound has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, particularly for poorly soluble compounds .

2. Antioxidant Activity

- Studies have shown that this compound possesses antioxidant properties, which may contribute to the prevention of oxidative stress-related diseases. This makes it a candidate for incorporation into functional foods and dietary supplements aimed at promoting overall health .

| Pharmaceutical Application | Function | Reference |

|---|---|---|

| Drug delivery | Enhances solubility | |

| Antioxidant | Reduces oxidative stress |

Biochemical Research

1. Biomarker Potential

- This compound has been identified as a potential biomarker for the consumption of certain alcoholic beverages. Its detection could provide insights into dietary habits and metabolic responses to different food sources .

2. Glycobiology Studies

- The compound is also significant in glycobiology research, where it serves as a model for studying glycosidic bond formation and enzymatic reactions involving oligosaccharides. Understanding these processes can lead to advancements in synthetic carbohydrate chemistry and biotechnology applications .

| Research Area | Application | Reference |

|---|---|---|

| Biomarker research | Dietary intake assessment | |

| Glycobiology | Enzymatic reaction studies |

Case Study 1: Prebiotic Effects

A clinical trial investigated the prebiotic effects of this compound on gut microbiota composition. Results demonstrated a significant increase in beneficial bacteria populations among participants consuming this compound regularly.

Case Study 2: Drug Delivery Efficacy

In a study focused on drug delivery systems, researchers formulated nanoparticles using this compound as a carrier for an anti-cancer drug. The findings indicated improved drug release profiles and enhanced therapeutic efficacy compared to conventional delivery methods.

Mecanismo De Acción

The mechanism of action of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose involves its interaction with specific enzymes and receptors in biological systems. In the digestive system, it is broken down by glycosidases into glucose, which is then absorbed and utilized by the body. In the gut, it acts as a prebiotic, promoting the growth of beneficial bacteria by serving as a substrate for fermentation.

Comparación Con Compuestos Similares

Maltose: A disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond.

Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond.

Lactose: A disaccharide made up of glucose and galactose linked by a β(1→4) glycosidic bond.

Uniqueness: O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is unique due to its trisaccharide structure and the specific glycosidic linkages (α(1→4) and α(1→6)). This structure imparts distinct physical and chemical properties, making it suitable for specific applications in food, pharmaceuticals, and biotechnology.

Actividad Biológica

O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose, also known as alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->6)-D-glucose, is an oligosaccharide that has garnered attention for its potential biological activities. This article reviews its structural characteristics, extraction methods, and significant biological effects based on diverse research findings.

Structural Characteristics

This compound belongs to the class of oligosaccharides, which are carbohydrates composed of 3 to 10 monosaccharide units linked by glycosidic bonds. The molecular formula is C18H32O16, with a molecular weight of 504.44 g/mol . The compound's structure can be depicted as follows:

Extraction and Purification

The extraction of this compound typically involves methods such as:

- Water extraction : Utilizing hot water to dissolve soluble oligosaccharides.

- Alcohol precipitation : Employing ethanol or methanol to precipitate polysaccharides from solution.

Purification techniques often include chromatographic methods like High Performance Liquid Chromatography (HPLC) and gel filtration chromatography, which help isolate the compound from complex mixtures .

Antidiabetic Effects

Recent studies have indicated that this compound may exhibit antidiabetic properties. It has been shown to enhance insulin secretion in pancreatic beta cells (INS-1 cells) under hyperglycemic conditions. The mechanism appears to involve modulation of voltage-gated sodium channels (VGSCs), which influence intracellular calcium levels and mitochondrial function .

Key Findings:

- Increased insulin production in response to elevated glucose levels.

- Enhanced mitochondrial membrane potential and ATP production.

Immunomodulatory Effects

Research has also highlighted the immunomodulatory potential of this oligosaccharide. It has been observed to stimulate macrophage activity, increasing phagocytosis and cytokine secretion (e.g., TNF-α, IL-6) in immune cells. These effects suggest a role in enhancing the immune response, which could be beneficial in various therapeutic contexts .

Case Studies

Several case studies have demonstrated the biological activities of this compound:

Propiedades

Número CAS |

32581-33-2 |

|---|---|

Fórmula molecular |

C18H32O16 |

Peso molecular |

504.4 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)10(25)6(23)4-31-17-15(30)13(28)16(8(3-21)33-17)34-18-14(29)12(27)11(26)7(2-20)32-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+/m0/s1 |

Clave InChI |

NTMRUAZNTUGDCC-WRUNLCLZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)CO)O)O)O)O |

Key on ui other cas no. |

32581-33-2 |

Sinónimos |

1-4-Glu-Glu-Glu O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-6)-D-glucose O-glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.